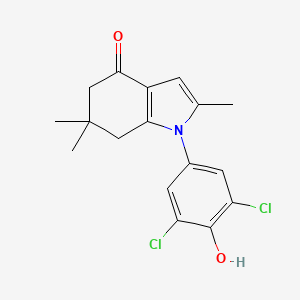
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one, also known as DHT-4-one, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the indole family of compounds and has a unique structure that makes it attractive for research purposes. DHT-4-one has been studied for its potential to be used as a drug, as a chemical intermediate, and as a tool for studying biochemical and physiological processes.
科学的研究の応用
- Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent. Researchers investigate its efficacy against bacteria, fungi, and other pathogens .
- HPLC Analysis : Scientists use reverse-phase high-performance liquid chromatography (RP-HPLC) to analyze this compound. The mobile phase typically contains acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) .
Pharmaceutical Research
Analytical Chemistry
作用機序
Target of Action
The primary target of this compound is the urate transporter 1 (URAT1) . URAT1 is a protein found in the proximal renal tubules of the kidneys and plays a crucial role in the reabsorption of uric acid .
Mode of Action
This compound acts as a urate-lowering agent by suppressing uric acid reabsorption . It achieves this by selectively inhibiting URAT1, thereby reducing the reabsorption of uric acid in the kidneys and promoting its excretion .
Biochemical Pathways
The compound’s action primarily affects the urate reabsorption pathway in the kidneys . By inhibiting URAT1, it disrupts the normal reabsorption of uric acid, leading to an increase in the excretion of uric acid in the urine .
Pharmacokinetics
The plasma concentration of the compound increases in a dose-dependent manner . It has been observed to lower plasma urate levels dose-dependently, with its maximum effect at 8 hours . Furthermore, it increases the fractional excretion of urate (FEUA) in a dose-dependent manner . The compound is stored at -20°C under an inert atmosphere for stability .
Result of Action
The inhibition of URAT1 by this compound leads to a decrease in plasma urate levels and an increase in urate excretion . This can be beneficial in conditions such as hyperuricemia and gout, where there is an excess of uric acid in the body .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Additionally, factors such as the patient’s renal function can influence the compound’s efficacy, as URAT1 is located in the kidneys .
特性
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-9-4-11-14(7-17(2,3)8-15(11)21)20(9)10-5-12(18)16(22)13(19)6-10/h4-6,22H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFSHITWHCRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C(=C3)Cl)O)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2461328.png)
![2-[(4-{[benzyl(ethyl)amino]sulfonyl}benzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2461330.png)
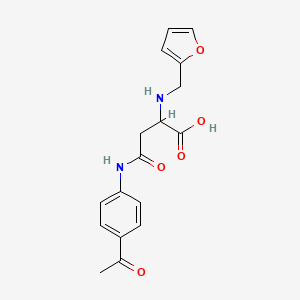
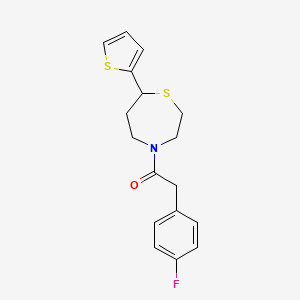
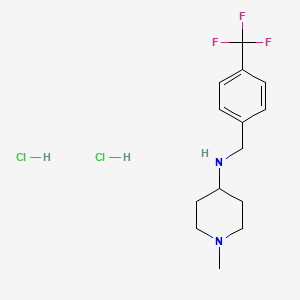
![5-Benzyl-2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2461339.png)
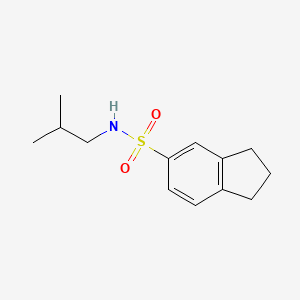
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2461341.png)
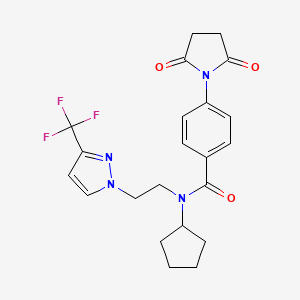
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461343.png)
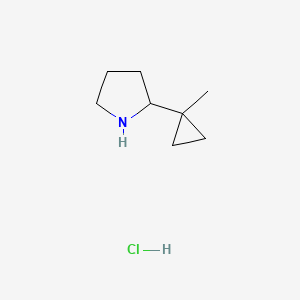
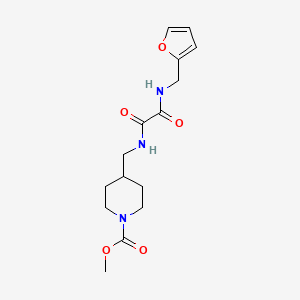
![(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2461346.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2461347.png)